
4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine
Descripción general
Descripción
“4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine” is a chemical compound with the molecular formula C13H17BrFNO2 . It has a molecular weight of 318.18 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a propyl chain, which is further connected to a bromo-fluorophenoxy group .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
Research efforts have been directed towards the synthesis of enantiopure compounds and morpholine derivatives, employing different synthetic routes and characterizing their crystal structures through X-ray analysis. These studies have laid the groundwork for understanding the structural basis of their reactivity and potential applications (Xu Qiu-yan, 2013).
Radiosynthesis for Radiopharmaceuticals
Morpholine derivatives, including those synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, have been explored for their application in radiosynthesis, particularly for creating no-carrier-added (n.c.a.) [18F]fluorophenol. This compound serves as a versatile synthon for developing complex radiopharmaceuticals, showcasing the compound's potential in medical imaging and therapy (T. Ross, J. Ermert, H. Coenen, 2011).
Biological Activities
Morpholine derivatives have been synthesized and evaluated for various biological activities, including their potential antidepressive effects. This highlights their relevance in pharmaceutical research, where the exploration of new therapeutic agents is crucial (Tao Yuan, 2012).
Apoptosis Induction
Investigations into morpholine derivatives have also explored their toxicity and mechanism of action on cells, such as inducing apoptosis in Spodoptera frugiperda (Sf9) cells. These studies are vital for understanding how these compounds might be harnessed for cancer therapy and pest control (Xingang Zhang, Ke Tao, T. Hou, 2012).
Hydrogen Bonding and Crystal Structures
Further research into the crystal structures and hydrogen bonding patterns of morpholinium salts of various phenoxyacetic acid analogues has provided insights into their molecular interactions. This is significant for designing molecules with tailored properties for specific applications (Graham Smith, D. Lynch, 2015).
Propiedades
IUPAC Name |
4-[3-(4-bromo-2-fluorophenoxy)propyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO2/c14-11-2-3-13(12(15)10-11)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQPOZJXRSYPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241554 | |
| Record name | 4-[3-(4-Bromo-2-fluorophenoxy)propyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944279-31-6 | |
| Record name | 4-[3-(4-Bromo-2-fluorophenoxy)propyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944279-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(4-Bromo-2-fluorophenoxy)propyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




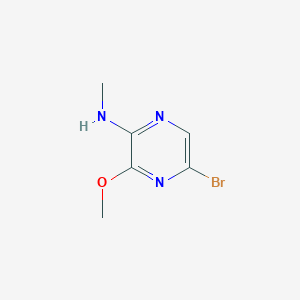
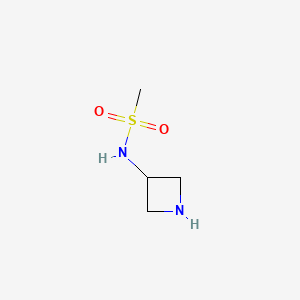
![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1444749.png)
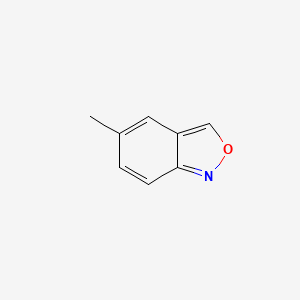
![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)
![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)
![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
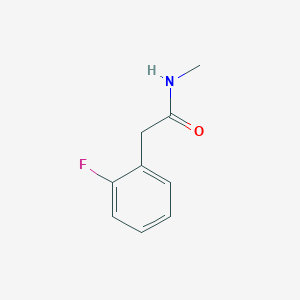

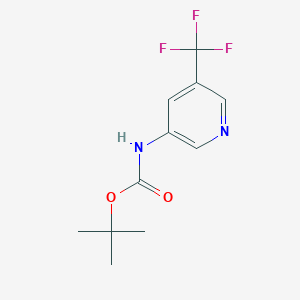

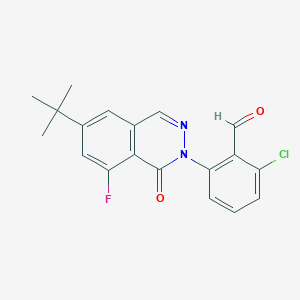
![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)